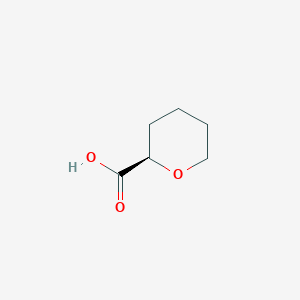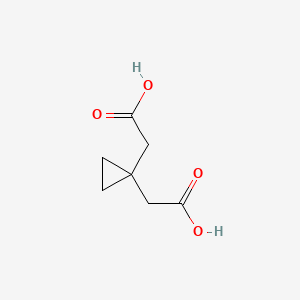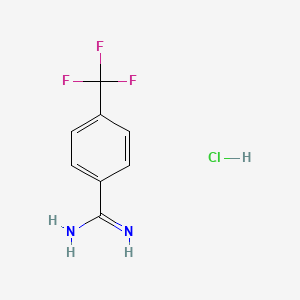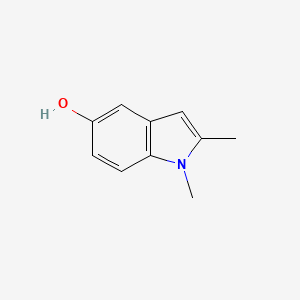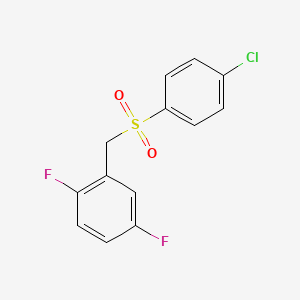
2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene
Vue d'ensemble
Description
The compound “2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene” is a type of sulfone derivative. Sulfones are a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . They are known for their various biological activities, including antibacterial, antifungal, antiviral, insecticidal, and herbicidal activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfone derivatives are often synthesized from aromatic or heteroaromatic compounds . For example, a series of sulfone derivatives containing a 1,3,4-oxadiazole moiety were synthesized and showed excellent antibacterial activities .Applications De Recherche Scientifique
Antimicrobial Applications
Compounds related to “2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene” have been studied for their antimicrobial properties . For instance, the compound “2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid” and its corresponding 1,3-oxazol-5(4H)-one derivative exhibited antimicrobial activity against Gram-positive bacterial strains . This suggests that “2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene” may also have potential antimicrobial applications.
Antiviral Applications
Another interesting application of related compounds is in the field of antiviral research . A study synthesized 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid . Some of these compounds showed anti-tobacco mosaic virus activity , indicating that “2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene” might also be useful in antiviral research.
Synthesis of Novel Compounds
The compound “2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene” can also serve as a precursor in the synthesis of novel compounds . For example, it can be used in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . These derivatives can then be studied for various biological activities.
Mécanisme D'action
Mode of Action
The presence of a sulfonyl group and a chlorophenyl group in its structure suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to accurately describe the biochemical pathways affected by this compound. Sulfone compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Given its chemical structure, it is reasonable to hypothesize that it might be well-absorbed due to its lipophilic nature, but this would need to be confirmed through experimental studies .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by exposure to light or high temperatures. Its efficacy could be influenced by the pH of the environment, as this could affect the compound’s ionization state and, consequently, its interactions with targets .
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonylmethyl]-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O2S/c14-10-1-4-12(5-2-10)19(17,18)8-9-7-11(15)3-6-13(9)16/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEQSSURHUQFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432595 | |
| Record name | 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene | |
CAS RN |
470716-51-9 | |
| Record name | 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)

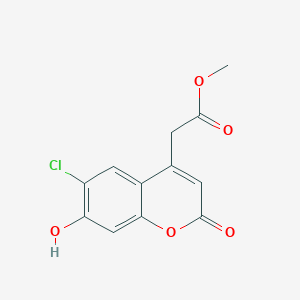
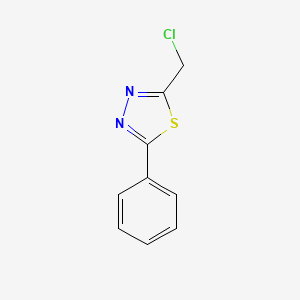
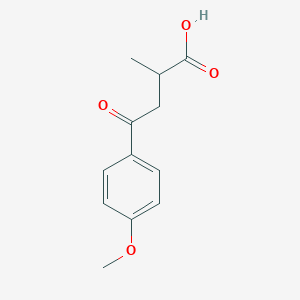


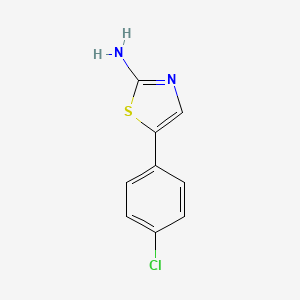
![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)
